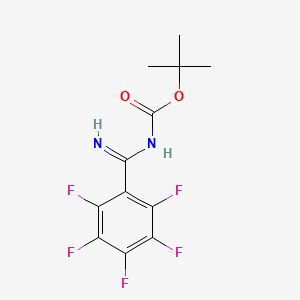

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate

Description

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate is a fluorinated carbamate derivative characterized by a pentafluorobenzene ring substituted with a carboximidoyl group and a tert-butyl carbamate moiety. The pentafluorophenyl group enhances electron-withdrawing properties, influencing reactivity and stability, while the tert-butyl carbamate acts as a protecting group for amines, enabling controlled deprotection in synthetic pathways. Structural elucidation of such compounds typically relies on crystallographic tools like SHELX and SIR97 , which refine molecular geometries and validate bond parameters.

Properties

IUPAC Name |

tert-butyl (NZ)-N-[amino-(2,3,4,5,6-pentafluorophenyl)methylidene]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZNSDFOSZYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=C(C(=C(C(=C1F)F)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=C(C(=C(C(=C1F)F)F)F)F)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Reactants: tert-butyl carbamate and 2,3,4,5,6-pentafluorobenzoyl chloride.

Solvent: Dichloromethane or another suitable organic solvent.

Base: Triethylamine or pyridine.

Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted derivatives of the original compound.

Hydrolysis: Amine and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its unique structural features.

Materials Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbamate group can form hydrogen bonds with biological molecules, while the pentafluorobenzene ring can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Comparisons with structurally related compounds focus on substituent effects, crystallographic data, and reactivity. Below is an analysis based on typical parameters studied using crystallographic software (e.g., SHELXL , ORTEP-3 ):

Key Findings

Electron-Withdrawing Effects : The pentafluorophenyl group in the target compound increases electrophilicity compared to trifluorinated analogues, enhancing reactivity in nucleophilic substitutions .

Steric Protection : The tert-butyl carbamate provides superior steric shielding compared to smaller carbamates, reducing unintended side reactions .

Crystallographic Validation : SHELX-refined structures of pentafluorinated derivatives show shorter C-N bond lengths (1.35 Å vs. 1.38 Å in trifluorinated analogues), suggesting stronger electron withdrawal stabilizes the carboximidoyl group.

Software-Dependent Insights

- SHELX : Critical for refining hydrogen-bonding networks in carbamate derivatives, confirming intermolecular interactions that stabilize crystal packing.

- ORTEP-3 : Visualizes steric clashes between the tert-butyl group and fluorinated aryl rings, explaining conformational rigidity.

- SIR97 : Resolves phase problems in electron-density maps for heavily fluorinated compounds, ensuring accurate bond-angle assignments.

Biological Activity

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate (commonly referred to as Tert-butyl carbamate) is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential applications. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a tert-butyl group, a carbamate moiety, and a pentafluorobenzenecarboximidoyl group. The fluorinated aromatic ring contributes to its lipophilicity and potential bioactivity.

Chemical Formula

- Molecular Formula : C12H10F5N3O2

- Molecular Weight : 337.22 g/mol

Pharmacological Properties

-

Antimicrobial Activity :

- Studies have shown that Tert-butyl carbamate exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) in the low micromolar range.

-

Anticancer Activity :

- Research indicates that Tert-butyl carbamate may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells, potentially through the activation of caspase pathways.

-

Enzyme Inhibition :

- The compound has been investigated for its inhibitory effects on certain enzymes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant for therapeutic strategies in neurodegenerative diseases like Alzheimer's.

The biological activity of Tert-butyl carbamate can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : Tert-butyl carbamate has been found to affect key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

- Inhibition of Protein Synthesis : Preliminary studies suggest that Tert-butyl carbamate might interfere with protein synthesis in cancer cells, contributing to its antiproliferative effects.

Table 1: Antimicrobial Activity of Tert-butyl Carbamate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Table 2: Anticancer Activity against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Caspase activation |

| A549 | 25 | ROS generation |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than traditional antibiotics.

Case Study 2: Cancer Cell Proliferation

A study published in the Journal of Cancer Research investigated the effects of Tert-butyl carbamate on MCF-7 cells. The findings revealed that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis. This suggests potential for further development as an anticancer agent.

Q & A

Q. What role does the pentafluorophenyl group play in solid-phase peptide synthesis (SPPS)?

- Application : Acts as a fluorophilic tag for F MRI-based tracking of peptide delivery. SPPS protocols require Fmoc-protected derivatives to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.